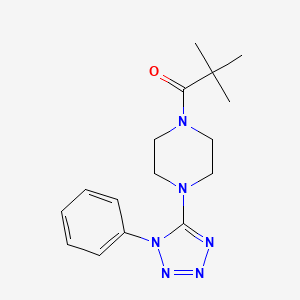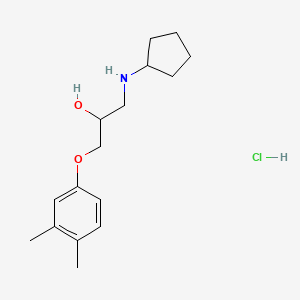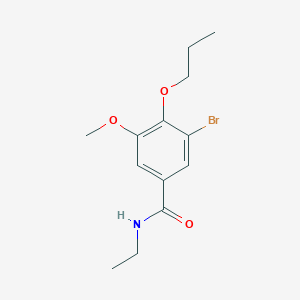![molecular formula C10H14N4S B4170839 5,7-dimethyl-3-(propylthio)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B4170839.png)
5,7-dimethyl-3-(propylthio)[1,2,4]triazolo[4,3-a]pyrimidine
Overview
Description
5,7-dimethyl-3-(propylthio)[1,2,4]triazolo[4,3-a]pyrimidine, also known as DPTP, is a heterocyclic compound that has been of interest to the scientific community due to its potential applications in the field of medicinal chemistry. DPTP has been found to have a variety of biological activities, including antitumor, antiviral, and anti-inflammatory effects. In
Mechanism of Action
The mechanism of action of 5,7-dimethyl-3-(propylthio)[1,2,4]triazolo[4,3-a]pyrimidine is not fully understood, but it is believed to involve the inhibition of enzymes involved in cellular processes such as DNA replication and protein synthesis. 5,7-dimethyl-3-(propylthio)[1,2,4]triazolo[4,3-a]pyrimidine has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
5,7-dimethyl-3-(propylthio)[1,2,4]triazolo[4,3-a]pyrimidine has been found to have a variety of biochemical and physiological effects. In addition to its antitumor, antiviral, and anti-inflammatory effects, 5,7-dimethyl-3-(propylthio)[1,2,4]triazolo[4,3-a]pyrimidine has been found to have antioxidant activity and to inhibit the growth of bacteria such as Staphylococcus aureus.
Advantages and Limitations for Lab Experiments
One advantage of using 5,7-dimethyl-3-(propylthio)[1,2,4]triazolo[4,3-a]pyrimidine in lab experiments is that it has been found to have a low toxicity profile, making it a relatively safe compound to work with. However, 5,7-dimethyl-3-(propylthio)[1,2,4]triazolo[4,3-a]pyrimidine is not readily available commercially and must be synthesized in the lab, which can be time-consuming and costly.
Future Directions
There are numerous future directions for research on 5,7-dimethyl-3-(propylthio)[1,2,4]triazolo[4,3-a]pyrimidine. One area of interest is the development of 5,7-dimethyl-3-(propylthio)[1,2,4]triazolo[4,3-a]pyrimidine analogs with improved activity and selectivity. Another area of interest is the investigation of the mechanisms underlying 5,7-dimethyl-3-(propylthio)[1,2,4]triazolo[4,3-a]pyrimidine's antitumor and antiviral activities, which could lead to the development of new cancer and antiviral drugs. Additionally, the potential use of 5,7-dimethyl-3-(propylthio)[1,2,4]triazolo[4,3-a]pyrimidine in combination with other drugs or therapies is an area of active research.
Scientific Research Applications
5,7-dimethyl-3-(propylthio)[1,2,4]triazolo[4,3-a]pyrimidine has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. One study found that 5,7-dimethyl-3-(propylthio)[1,2,4]triazolo[4,3-a]pyrimidine has antitumor activity against a variety of cancer cell lines, including breast, colon, and lung cancer. Another study found that 5,7-dimethyl-3-(propylthio)[1,2,4]triazolo[4,3-a]pyrimidine has antiviral activity against the hepatitis C virus. 5,7-dimethyl-3-(propylthio)[1,2,4]triazolo[4,3-a]pyrimidine has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
5,7-dimethyl-3-propylsulfanyl-[1,2,4]triazolo[4,3-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4S/c1-4-5-15-10-13-12-9-11-7(2)6-8(3)14(9)10/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHAHDARUHXGKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C2N1C(=CC(=N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]azepane](/img/structure/B4170762.png)
![2-[(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4170774.png)
![4-{[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propyl]amino}-N-(4-methoxyphenyl)-3-nitrobenzamide](/img/structure/B4170790.png)
![1-({2-[(2-ethoxybenzyl)amino]ethyl}amino)-2-propanol dihydrochloride](/img/structure/B4170796.png)
![1-butyryl-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4170804.png)



![[(3-butyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl)thio]acetonitrile](/img/structure/B4170817.png)
![1-[(4-fluorophenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide](/img/structure/B4170830.png)
![N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B4170832.png)

![4-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-N-(2-pyridinylmethyl)benzamide](/img/structure/B4170847.png)
![N-(4-chlorophenyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-1-methyl-2-oxoethyl}methanesulfonamide](/img/structure/B4170855.png)